5-Bromofuran-3-carboxylic acid

Descripción general

Descripción

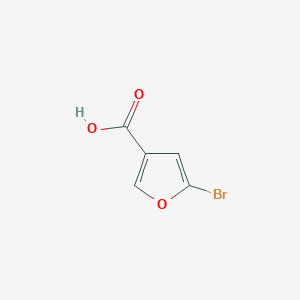

5-Bromofuran-3-carboxylic acid is an organic compound with the molecular formula C₅H₃BrO₃ It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position and a carboxylic acid group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromofuran-3-carboxylic acid can be synthesized through the bromination of 3-furoic acid. One common method involves the use of pyridinium tribromide in glacial acetic acid. The reaction is typically carried out at a temperature of 40°C for 24 hours. After the reaction, the mixture is neutralized with a saturated sodium carbonate solution, and the product is extracted using ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and purified by column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted furan derivatives.

Oxidation Reactions: Products include oxidized furan derivatives.

Reduction Reactions: Products include reduced furan derivatives such as alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromofuran-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives. |

| Coupling Reactions | It can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals. |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for developing pharmaceutical compounds with potential therapeutic effects. Its ability to inhibit cytochrome P450 enzymes makes it a candidate for drug development aimed at modulating metabolic pathways.

| Therapeutic Area | Potential Application |

|---|---|

| Oncology | Development of inhibitors targeting cancer metabolism pathways. |

| Cardiovascular | Compounds that stabilize hypoxia-inducible factors (HIFs) for ischemic conditions. |

Material Science

This compound is also employed in the synthesis of polymers and materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

| Material Type | Application |

|---|---|

| Polymers | Used as a monomer to create thermally stable materials for electronic applications. |

| Coatings | Acts as a functional additive to improve adhesion and durability of coatings. |

Biological Studies

This compound is valuable in biological research due to its interactions with various biomolecules. It has been shown to influence cell signaling pathways and gene expression related to oxidative stress responses.

| Biological Activity | Mechanism |

|---|---|

| Cytochrome P450 Inhibition | Alters the metabolism of drugs and endogenous compounds, affecting pharmacokinetics. |

| Gene Expression Modulation | Influences pathways involved in cellular stress responses, potentially aiding in therapeutic strategies against oxidative damage. |

Case Study 1: Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that this compound effectively inhibits specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered bioavailability and efficacy of co-administered drugs, highlighting its importance in pharmacology.

Case Study 2: Synthesis of Novel Derivatives

A study focused on synthesizing novel derivatives from this compound revealed its potential as a precursor for compounds exhibiting enhanced biological activity against cancer cell lines. The derivatives showed promising results in inhibiting tumor growth in vitro.

Mecanismo De Acción

The mechanism of action of 5-Bromofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The furan ring structure allows for interactions with aromatic and hydrophobic regions of target molecules, influencing biological pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromofuran-2-carboxylic acid

- 5-Bromofuran-2-carbonitrile

- Ethyl 5-bromofuran-2-carboxylate

- Methyl 5-bromofuran-2-carboxylate

Uniqueness

5-Bromofuran-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the furan ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers and derivatives, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

5-Bromofuran-3-carboxylic acid (CAS Number: 58832-36-3) is a heterocyclic compound featuring a furan ring substituted with a bromine atom and a carboxylic acid group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 190.98 g/mol |

| Melting Point | 160.5 °C |

| Boiling Point | 273.5 °C |

| Density | 1.891 g/cm³ |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through nucleophilic substitution reactions . Its mode of action includes:

- Inhibition of Cytochrome P450 Enzymes : This compound has been shown to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of numerous endogenous and exogenous substances. The inhibition occurs through binding to the heme group of these enzymes, thereby altering their catalytic activity.

- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways and gene expression related to oxidative stress responses, suggesting its potential role in managing oxidative damage within cells.

Antimicrobial Properties

This compound exhibits notable antibacterial and antifungal activities . Studies have demonstrated its efficacy against various pathogens:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Antifungal Activity : It has also been tested against fungi such as Candida albicans, showing promising results in inhibiting fungal growth.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells is under investigation, with results indicating that it may disrupt cellular metabolism and promote cell death through oxidative stress mechanisms.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

-

Cytotoxicity Assays :

- In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability, suggesting its potential application in cancer therapy.

Pharmacokinetics

Pharmacokinetic studies predict that this compound has high gastrointestinal absorption and may effectively permeate the blood-brain barrier. This property enhances its potential therapeutic applications in treating central nervous system disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Bromofuran-3-carboxylic acid?

The synthesis typically involves bromination of furan-3-carboxylic acid derivatives using brominating agents like -bromosuccinimide (NBS) under controlled conditions. Alternatively, cross-coupling reactions or carboxylation of bromofuran precursors may be utilized. Purification often employs recrystallization from solvents like ethanol or aqueous mixtures, guided by its melting point (188–190°C) . Literature patents, such as those involving biphenylcarboxylic acid derivatives, suggest analogous bromination strategies for aromatic systems .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.

- IR spectroscopy to identify carboxylic acid O–H and C=O stretches (~2500–3000 cm⁻¹ and ~1700 cm⁻¹, respectively).

- Mass spectrometry (EI or ESI) to verify molecular weight (190.97 g/mol) .

- Melting point analysis to assess purity (expected range: 188–190°C) .

Q. What safety protocols are essential for handling this compound?

Use respiratory protection (e.g., N95 masks) and gloves to avoid inhalation or dermal contact. Work in a fume hood with local exhaust ventilation. Store in a cool, dry environment, avoiding incompatible materials like strong oxidizers. Acute toxicity data classify it as harmful if swallowed or inhaled, necessitating strict adherence to OSHA/GHS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bromination efficiency in furan-3-carboxylic acid derivatives?

- Catalyst selection : Lewis acids (e.g., FeBr₃) may improve regioselectivity.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) can stabilize intermediates.

- Temperature control : Moderate heating (50–80°C) balances reaction rate and side-product formation. Monitor progress via TLC or in-situ FTIR to minimize over-bromination .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound derivatives?

Cross-validate data using multiple techniques:

- Compare melting points with literature values (e.g., 188–190°C for the parent compound vs. 257–260°C for 5-Bromo-1-benzofuran-2-carboxylic acid) .

- Replicate synthesis under standardized conditions to isolate polymorphic or hydration effects.

- Use high-purity reagents (>97%) to minimize variability .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- pH stabilization : Maintain neutral conditions during storage; avoid prolonged exposure to strong acids/bases.

- Inert atmosphere : Use nitrogen or argon to prevent oxidative degradation.

- Low-temperature storage : Store at 2–8°C to reduce thermal instability .

Q. How is this compound utilized in medicinal chemistry or materials science?

- Drug intermediates : Its bromine and carboxylic acid groups enable Suzuki-Miyaura cross-coupling for biaryl synthesis, common in kinase inhibitor scaffolds.

- Polymer precursors : Functionalization into esters or amides can yield monomers for conductive polymers .

Q. Methodological Tables

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 190.97 g/mol | |

| Melting point | 188–190°C | |

| Purity (HPLC) | ≥97% | |

| Storage conditions | 2–8°C, dry, inert atmosphere |

| Synthetic Route | Key Reagents/Conditions | Yield |

|---|---|---|

| Bromination of furan-3-carboxylic acid | NBS, DMF, 60°C, 12h | ~65–75% |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, THF reflux | ~50–60% |

Propiedades

IUPAC Name |

5-bromofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBPFWUNJQTZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537216 | |

| Record name | 5-Bromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58832-36-3 | |

| Record name | 5-Bromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.